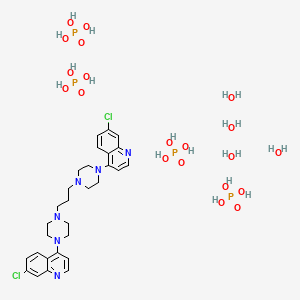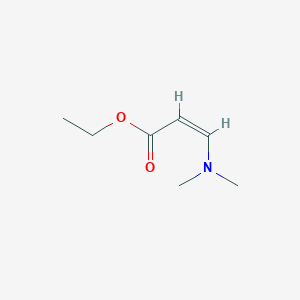
盐酸双环丙庚三醇
描述
科学研究应用
双环丙庚三醇盐酸盐有广泛的科学研究应用:
化学: 它用作分析化学中用于开发鉴定和定量方法的参比化合物.
生物学: 双环丙庚三醇盐酸盐被研究用于其对毒蕈碱受体的影响及其在调节神经递质活性中的作用.
医学: 它广泛用于治疗帕金森病和药物引起的运动障碍. 它也被研究用于治疗其他神经系统疾病。
作用机制
双环丙庚三醇盐酸盐的作用机制涉及在纹状体中竞争性拮抗胆碱能受体上的乙酰胆碱 . 这种作用有助于恢复帕金森病中被破坏的乙酰胆碱和多巴胺之间的平衡。 双环丙庚三醇盐酸盐与毒蕈碱受体(主要是M1受体)结合,并抑制其活性,导致胆碱能传递减少 .
类似化合物:
苯海索: 另一种用于治疗帕金森病和药物引起的运动障碍的毒蕈碱拮抗剂。
苯丙胺: 具有类似抗胆碱能特性的化合物,用于相同的适应症。
丙环利定: 另一种抗胆碱能药物,用于治疗帕金森病和锥体外系症状。
比较: 双环丙庚三醇盐酸盐在对毒蕈碱受体(特别是M1受体)的特定结合亲和力和选择性方面是独一无二的 . 与苯海索和苯丙胺相比,双环丙庚三醇盐酸盐可能具有不同的药代动力学特性,例如生物利用度和半衰期,这些特性会影响其临床应用和疗效 .
生化分析
Biochemical Properties
Biperiden hydrochloride is a weak peripheral anticholinergic agent, possessing some antisecretory, antispasmodic, and mydriatic effects . In addition, it possesses nicotinolytic activity . It interacts with muscarinic receptors, primarily M1, in the central and peripheral nervous systems .
Cellular Effects
Biperiden hydrochloride has been shown to have effects on various types of cells and cellular processes. It reduces the effects of certain naturally occurring chemicals in the body that may become unbalanced as a result of disease (such as Parkinson’s disease), drug therapy, or other causes . It is used to treat the stiffness, tremors, spasms, and poor muscle control of Parkinson’s disease .
Molecular Mechanism
The mechanism of action of centrally active anticholinergic drugs such as Biperiden hydrochloride is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance .
Temporal Effects in Laboratory Settings
The metabolism of Biperiden hydrochloride is not completely understood, but it does involve hydroxylation
Dosage Effects in Animal Models
While specific studies detailing the dosage effects of Biperiden hydrochloride in animal models were not found, it is known that Biperiden hydrochloride has been analyzed as an alternative anticonvulsant for usage in the treatment of intoxication by organophosphorus nerve agents, such as sarin .
Metabolic Pathways
The metabolic pathways of Biperiden hydrochloride involve hydroxylation in the liver . The specific enzymes or cofactors that it interacts with are not clearly defined in the literature.
准备方法
合成路线和反应条件: 双环丙庚三醇盐酸盐的制备包括合成双环丙庚三醇,然后将其转化为盐酸盐。 一种方法涉及用盐酸使1-双环[2.2.1]庚-5-烯-2-基-1-苯基-3-哌啶-1-基-丙烷-1-醇反应生成双环丙庚三醇盐酸盐 .
工业生产方法: 双环丙庚三醇盐酸盐的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括溶剂萃取、结晶和纯化等步骤,以获得最终产物 .
化学反应分析
反应类型: 双环丙庚三醇盐酸盐会发生各种化学反应,包括:
氧化: 双环丙庚三醇在特定条件下可以被氧化生成相应的氧化产物。
还原: 可以进行还原反应来修饰双环丙庚三醇中存在的官能团。
取代: 双环丙庚三醇可以发生取代反应,其中特定的官能团被其他官能团取代。
常见的试剂和条件:
氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。
还原: 常用的还原剂包括氢化铝锂或硼氢化钠。
取代: 各种试剂取决于所需的取代,例如用于卤化反应的卤化剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会生成羟基化的衍生物,而取代反应可以生成卤化的或烷基化的衍生物 .
相似化合物的比较
Trihexyphenidyl: Another muscarinic antagonist used to treat Parkinson’s disease and drug-induced movement disorders.
Benztropine: A compound with similar anticholinergic properties used for the same indications.
Procyclidine: Another anticholinergic agent used in the management of Parkinson’s disease and extrapyramidal symptoms.
Comparison: Biperiden Hydrochloride is unique in its specific binding affinity and selectivity for muscarinic receptors, particularly M1 receptors . Compared to Trihexyphenidyl and Benztropine, Biperiden Hydrochloride may have different pharmacokinetic properties, such as bioavailability and half-life, which can influence its clinical use and effectiveness .
属性
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLAULGBSQZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
514-65-8 (Parent) | |
| Record name | Biperiden hydrochloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047856 | |
| Record name | Biperiden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235-82-1 | |
| Record name | Biperiden hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biperiden hydrochloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biperiden hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biperiden hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biperiden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biperiden hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPERIDEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K35N76CUHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Biperiden Hydrochloride is an anticholinergic agent that primarily acts by blocking muscarinic acetylcholine receptors [, ]. This blockade helps to restore the balance between dopaminergic and cholinergic activity in the brain, particularly in regions affected by disorders like Parkinson's disease and drug-induced Parkinsonism [, ].
A: By blocking muscarinic receptors, Biperiden Hydrochloride reduces the excessive cholinergic activity that contributes to symptoms like tremors, rigidity, and bradykinesia [, ]. This results in improved motor control and reduced symptom severity in affected individuals [, ].
A: The molecular formula of Biperiden Hydrochloride is C21H29NO·HCl, and its molecular weight is 347.9 g/mol [, ].
A: Yes, studies have utilized various spectroscopic techniques for the analysis of Biperiden Hydrochloride. UV detection at 210 nm is commonly employed in HPLC methods for its quantification [, ]. Additionally, FTIR spectroscopy has been used to confirm the absence of drug-excipient interactions during formulation development [].
A: Studies have explored the formulation of Biperiden Hydrochloride into various dosage forms, including mouth-dissolving tablets []. These formulations aim to improve patient compliance and potentially enhance bioavailability. Specific data on stability under various conditions is crucial for determining shelf life and optimal storage conditions for these formulations.
ANone: Biperiden Hydrochloride is not known to possess catalytic properties. Its primary mode of action is through receptor binding and not through catalytic mechanisms.
ANone: While specific QSAR models for Biperiden Hydrochloride are not extensively discussed in the provided literature, computational chemistry approaches can be valuable in understanding its interactions with muscarinic receptors, potentially leading to the design of novel anticholinergic agents with improved properties.
A: The presence of a tropine ring system is a common structural feature among anticholinergic agents. In Biperiden Hydrochloride, the tropine ring system is crucial for its binding affinity to muscarinic receptors []. This structural feature contributes to the compound's ability to block acetylcholine's actions, leading to its therapeutic effects [].
A: Researchers have investigated the formulation of Biperiden Hydrochloride into mouth-dissolving tablets as a potential strategy to improve patient compliance and potentially enhance bioavailability []. This approach aims to deliver the drug more effectively, potentially leading to faster onset of action and improved therapeutic outcomes.
ANone: While specific SHE regulations are not discussed in the provided literature, adhering to Good Manufacturing Practices (GMP) and relevant regulatory guidelines is essential throughout the development, manufacturing, and distribution of Biperiden Hydrochloride to ensure product quality, safety, and efficacy.
A: Biperiden Hydrochloride is well-absorbed after oral administration []. While specific details on its distribution are not extensively discussed in the provided literature, understanding its tissue distribution is crucial for determining its potential to cross the blood-brain barrier and exert its effects within the central nervous system.
A: Biperiden Hydrochloride has been shown to be highly effective in treating drug-induced Parkinsonism [, ]. Studies comparing it to other anticholinergic agents like benzhexol (trihexyphenidyl) have demonstrated comparable efficacy in alleviating symptoms such as rigidity, tremor, and sialorrhea [, ].
A: Yes, research has explored the use of Biperiden Hydrochloride in panic disorder []. Findings suggest that it can modulate the response to carbon dioxide challenge, potentially offering therapeutic benefits in managing anxiety symptoms [].
ANone: Like all medications, Biperiden Hydrochloride can cause side effects, some of which can be serious. It's important to note that discussing specific side effects is outside the scope of this scientific Q&A.
ANone: Research exploring novel drug delivery systems for Biperiden Hydrochloride could focus on developing formulations that allow for targeted delivery to the brain, potentially reducing systemic side effects and improving therapeutic outcomes.
ANone: Identifying reliable biomarkers that can predict the efficacy of Biperiden Hydrochloride or monitor treatment response in conditions like Parkinson's disease remains an active area of research.
A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for determining the concentration of Biperiden Hydrochloride in pharmaceutical dosage forms [, ]. This method offers high sensitivity and selectivity, making it suitable for routine quality control analysis.
ANone: The potential environmental impact of Biperiden Hydrochloride and its degradation pathways are not extensively studied in the provided literature. Investigating these aspects is crucial for understanding the drug's fate in the environment and developing strategies for sustainable use and disposal.
A: The dissolution rate of a drug product is a critical factor affecting its bioavailability, particularly for orally administered medications like Biperiden Hydrochloride []. A faster dissolution rate generally translates to quicker absorption and onset of action.
A: Analytical methods used to quantify Biperiden Hydrochloride, such as the HPLC method, require rigorous validation to ensure accuracy, precision, specificity, linearity, range, and robustness []. These validation parameters are essential for obtaining reliable and reproducible results in pharmaceutical analysis.
ANone: Stringent quality control measures are crucial throughout the manufacturing process of Biperiden Hydrochloride to ensure batch-to-batch consistency, meet pharmacopoeial standards, and guarantee the safety and efficacy of the final drug product.
ANone: While these aspects are important considerations for pharmaceutical research and development, the provided literature doesn't offer specific details on these topics concerning Biperiden Hydrochloride.
A: Early publications on the use of Biperiden Hydrochloride as a therapeutic agent for Parkinson's disease and related disorders date back to the 1960s []. Further research established its efficacy in managing drug-induced Parkinsonism, solidifying its place in clinical practice [, ].
A: The study of Biperiden Hydrochloride's interactions with the central nervous system extends beyond its therapeutic applications. Research exploring its effects on acoustic startle response in animal models provides valuable insights into the neurobiological mechanisms underlying sensorimotor gating and prepulse inhibition []. These findings contribute to a broader understanding of brain function and potential therapeutic targets for disorders affecting these processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


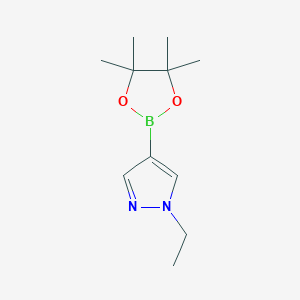
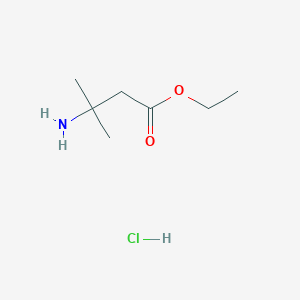





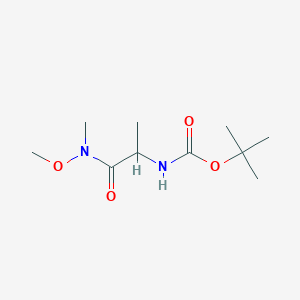
![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)

